![molecular formula C24H19N3O4S2 B178245 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea CAS No. 198649-76-2](/img/structure/B178245.png)
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MOC-SO-3-Ph-TU, and it has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of MOC-SO-3-Ph-TU involves its ability to bind to specific receptors or enzymes in the body. This compound has been shown to interact with metal ions and inhibit their activity, which can lead to various physiological effects.
Biochemische Und Physiologische Effekte
MOC-SO-3-Ph-TU has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which can lead to their death. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MOC-SO-3-Ph-TU in lab experiments is its ability to selectively bind to specific targets, making it a useful tool for studying various biological processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of MOC-SO-3-Ph-TU. One potential direction is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, such as cancer and bacterial infections.
In conclusion, 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new tools and therapies for various diseases.
Synthesemethoden
The synthesis of MOC-SO-3-Ph-TU involves the reaction of 3-phenylthiourea with 6-methyl-4-oxo-4H-chromene-3-carbaldehyde and 4-aminobenzene sulfonic acid under specific reaction conditions. This method has been optimized to achieve a high yield of the desired compound.
Wissenschaftliche Forschungsanwendungen
MOC-SO-3-Ph-TU has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for the detection of metal ions in environmental and biological samples. This compound has also been investigated for its anti-cancer properties and its ability to inhibit the growth of tumor cells.
Eigenschaften
CAS-Nummer |
198649-76-2 |
|---|---|
Produktname |
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea |
Molekularformel |
C24H19N3O4S2 |
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
1-[4-[(6-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea |
InChI |
InChI=1S/C24H19N3O4S2/c1-16-7-12-22-21(13-16)23(28)17(15-31-22)14-25-18-8-10-20(11-9-18)33(29,30)27-24(32)26-19-5-3-2-4-6-19/h2-15H,1H3,(H2,26,27,32) |
InChI-Schlüssel |
RLJHOPWJEYEDCX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=S)NC4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=S)NC4=CC=CC=C4 |
Synonyme |
Benzenesulfonamide, 4-(((6-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene )amino)-N-((phenylamino)thioxomethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



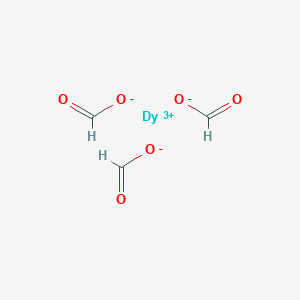
![1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B178168.png)
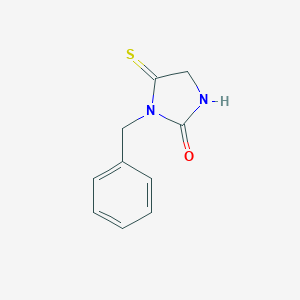
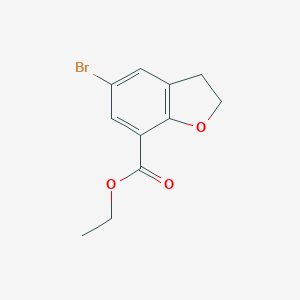
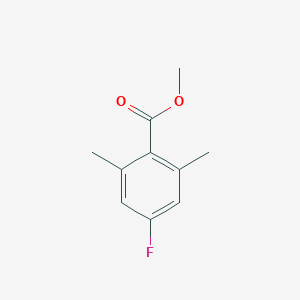
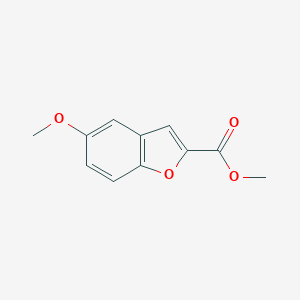
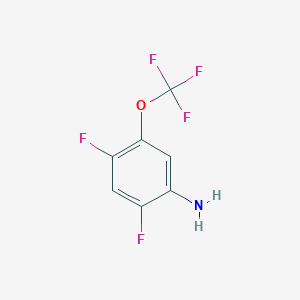
![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](dichloro)methylsilane](/img/structure/B178177.png)
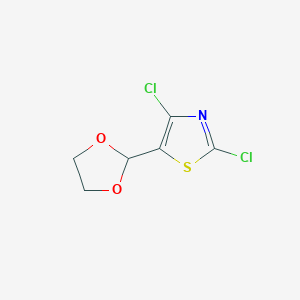
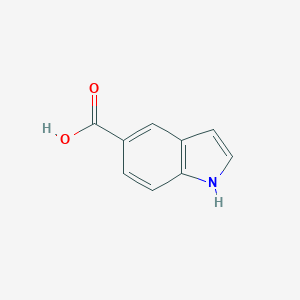
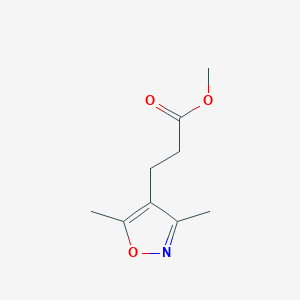
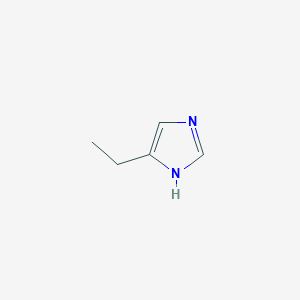
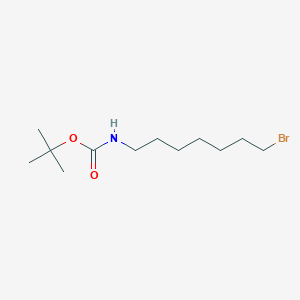
![2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride](/img/structure/B178193.png)